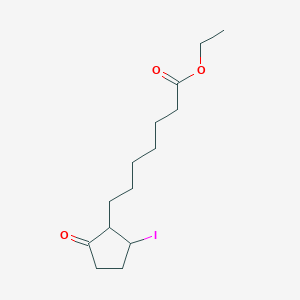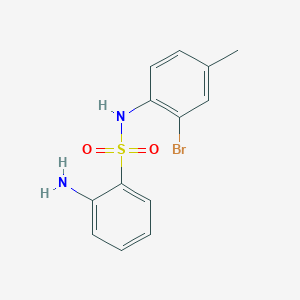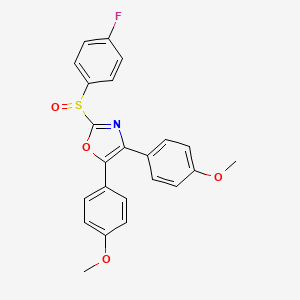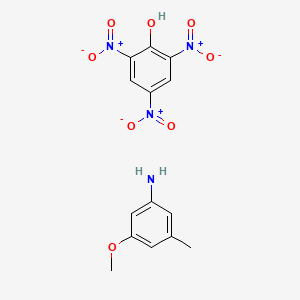
3-Methoxy-5-methylaniline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylaniline: This compound can be synthesized through the nitration of 3-methoxytoluene followed by reduction. The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the reduction step typically employs hydrogen gas in the presence of a palladium catalyst.
2,4,6-Trinitrophenol: This compound is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods
3-Methoxy-5-methylaniline: Industrial production involves the same nitration and reduction steps but on a larger scale. The process is optimized for yield and purity, with continuous monitoring of reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves the controlled nitration of phenol in large reactors, with stringent safety measures due to the explosive nature of the compound.
化学反应分析
Types of Reactions
Oxidation: Both 3-Methoxy-5-methylaniline and 2,4,6-trinitrophenol can undergo oxidation reactions. For example, 3-Methoxy-5-methylaniline can be oxidized to form quinone derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions. For instance, 3-Methoxy-5-methylaniline can undergo electrophilic aromatic substitution to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives from 3-Methoxy-5-methylaniline.
Reduction: Aminophenol derivatives from 2,4,6-trinitrophenol.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Both compounds are used as intermediates in the synthesis of more complex organic molecules.
Catalysis: 3-Methoxy-5-methylaniline is used in catalytic reactions due to its ability to donate electrons.
Biology
Enzyme Inhibition: 2,4,6-Trinitrophenol is known to inhibit certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Both compounds are investigated for their potential use in developing new pharmaceuticals.
Industry
Explosives: 2,4,6-Trinitrophenol is used in the manufacture of explosives due to its high energy content.
Dyes and Pigments: 3-Methoxy-5-methylaniline is used in the production of dyes and pigments.
作用机制
Molecular Targets and Pathways
3-Methoxy-5-methylaniline: Acts as an electron donor in catalytic reactions, interacting with various substrates to facilitate chemical transformations.
2,4,6-Trinitrophenol: Inhibits enzymes by interacting with their active sites, disrupting normal biochemical processes.
相似化合物的比较
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but different substitution pattern on the aromatic ring.
2,4-Dinitrophenol: Similar nitroaromatic compound but with two nitro groups instead of three.
Uniqueness
3-Methoxy-5-methylaniline: Unique due to its specific substitution pattern, which affects its reactivity and applications.
2,4,6-Trinitrophenol: Unique due to its high energy content and explosive properties, making it distinct from other nitroaromatic compounds.
属性
CAS 编号 |
89444-83-7 |
|---|---|
分子式 |
C14H14N4O8 |
分子量 |
366.28 g/mol |
IUPAC 名称 |
3-methoxy-5-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H |
InChI 键 |
KYWGUBRZVDCQKS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

![3-[Decyl(methyl)amino]propan-1-OL](/img/structure/B14402530.png)
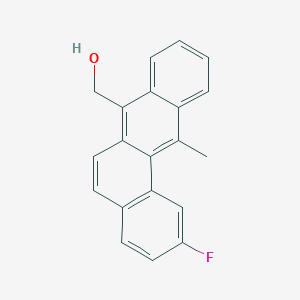
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)

